molecular formula C31H30F5N3O5 B12090991 3-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]propanoic acid

3-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]propanoic acid

Cat. No.: B12090991
M. Wt: 619.6 g/mol
InChI Key: XSDZGJWMNPUYCS-ZADXLRFVSA-N
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Description

3-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]propanoic acid is a complex organic compound with a unique structure that includes multiple fluorine atoms, methoxy groups, and a diazinan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]propanoic acid typically involves multiple steps, including the formation of the diazinan ring, introduction of fluorine atoms, and coupling of various aromatic groups. Common synthetic routes may involve:

    Formation of the diazinan ring: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.

    Introduction of fluorine atoms: Fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling reactions: Use of palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling to introduce aromatic groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:

    Continuous flow synthesis: To improve reaction efficiency and scalability.

    Catalyst optimization: Using highly active and selective catalysts to minimize side reactions.

    Purification techniques: Employing methods such as crystallization, chromatography, and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Halogenation, nitration, or sulfonation reactions to introduce new substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, or nickel catalysts for hydrogenation reactions.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

3-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]propanoic acid has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its unique structure and potential biological activity.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 3-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to receptors: Interaction with specific receptors or enzymes, leading to modulation of their activity.

    Inhibition of enzymes: Inhibiting key enzymes involved in metabolic pathways, thereby affecting cellular processes.

    Signal transduction: Modulating signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]propanoic acid is unique due to its multiple fluorine atoms and complex structure, which may confer specific properties such as increased metabolic stability, enhanced binding affinity to targets, and unique reactivity in chemical reactions.

Properties

Molecular Formula

C31H30F5N3O5

Molecular Weight

619.6 g/mol

IUPAC Name

3-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]propanoic acid

InChI

InChI=1S/C31H30F5N3O5/c1-18-27(20-10-6-13-25(44-2)28(20)33)29(42)39(17-24(37-15-14-26(40)41)19-8-4-3-5-9-19)30(43)38(18)16-21-22(31(34,35)36)11-7-12-23(21)32/h3-13,18,24,27,37H,14-17H2,1-2H3,(H,40,41)/t18?,24-,27?/m0/s1

InChI Key

XSDZGJWMNPUYCS-ZADXLRFVSA-N

Isomeric SMILES

CC1C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)C[C@@H](C3=CC=CC=C3)NCCC(=O)O)C4=C(C(=CC=C4)OC)F

Canonical SMILES

CC1C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NCCC(=O)O)C4=C(C(=CC=C4)OC)F

Origin of Product

United States

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